N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves coupling the quinoxaline and piperidine intermediates with a pyrimidine derivative under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents . Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Biochemistry: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to bind to DNA and proteins, potentially inhibiting their function . The piperidine and pyrimidine groups may enhance the compound’s binding affinity and specificity for certain biological targets . The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share the quinoxaline core structure.
Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and 1-benzylpiperidine are structurally similar due to the piperidine ring.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 5-methylpyrimidine share the pyrimidine moiety.
Uniqueness
N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N6 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-(1-quinoxalin-2-ylpiperidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H22N6/c1-14-10-21-19(22-11-14)24(2)15-6-5-9-25(13-15)18-12-20-16-7-3-4-8-17(16)23-18/h3-4,7-8,10-12,15H,5-6,9,13H2,1-2H3 |
InChI Key |
AILJYCBPBVUNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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